molecular formula C10H9BrN2O2 B1328592 Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 957103-97-8

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B1328592
CAS No.: 957103-97-8
M. Wt: 269.09 g/mol
InChI Key: ADCJRWHNVNKULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS: 957103-97-8) is a brominated heterocyclic compound with the molecular formula C₁₀H₉BrN₂O₂ and a molecular weight of 269.10 g/mol . Its structure features a bromine atom at the 8-position and an ethyl ester group at the 6-position of the imidazo[1,2-a]pyridine scaffold. High-resolution mass spectrometry (HRMS) confirms its identity, with observed [M+H]⁺ at m/z 268.9937 (calculated: 268.9926) .

This compound is synthesized via condensation of ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in ethanol under reflux, yielding 71.1% . Imidazo[1,2-a]pyridine derivatives are pharmacologically significant, with applications in cyclin-dependent kinase (CDK) inhibitors, antiviral agents, and anti-inflammatory drugs .

Properties

IUPAC Name

ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCJRWHNVNKULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone, followed by esterification with ethyl chloroformate . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost .

Scientific Research Applications

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives, including ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, have been studied for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making these compounds promising candidates for anticancer therapies .

Antimicrobial Properties

Anti-inflammatory and Immunomodulatory Effects

Studies have highlighted the role of imidazo[1,2-a]pyridine derivatives in modulating immune responses. These compounds can inhibit Bruton’s tyrosine kinase (Btk), which is involved in B-cell receptor signaling pathways. This inhibition is particularly relevant for treating autoimmune diseases such as rheumatoid arthritis and lupus .

Organic Synthesis Intermediates

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functional group transformations, enabling the development of new molecules with tailored biological activities .

Methodological Innovations

Recent advancements have introduced efficient synthetic routes for producing imidazo[1,2-a]pyridine derivatives under mild conditions. For instance, metal-free and aqueous methods have been developed that enhance the sustainability of chemical processes while maintaining high yields of products like this compound .

Case Studies and Research Findings

StudyFocusFindings
Anderson et al., 2003CDK InhibitionDemonstrated efficacy of imidazo[1,2-a]pyridines as CDK inhibitors leading to apoptosis in cancer cells.
Trapani et al., 2003Anticonvulsant ActivityIdentified anticonvulsant properties linked to structural features similar to this compound.
Gueiffier et al., 1998Antiviral ActivityShowed antiviral effects against several viruses; potential for developing antiviral drugs.
Moraski et al., 2023Anti-TB ActivityReported significant activity against multidrug-resistant tuberculosis strains; promising candidates for TB treatment.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

Table 1: 6-Substituted Analogs

Compound Name Substituent (Position 6) Molecular Formula MW (g/mol) Yield (%) Key Applications/Notes Reference
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (12a) Methyl C₁₁H₁₂BrN₂O₂ 283.01 83.3 Higher yield; potential solubility modifier
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (12b) Chloro C₁₀H₉ClBrN₂O₂ 302.95 76.6 Enhanced electrophilicity
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (12c) Bromo C₁₀H₉BrN₂O₂ 269.10 71.1 Base compound for CDK inhibitors

Key Observations :

  • Methyl substitution (12a) improves yield (83.3%) compared to bromo (12c, 71.1%), likely due to steric and electronic effects during synthesis .
  • Chloro substitution (12b) increases molecular weight (302.95 g/mol) and may enhance reactivity in cross-coupling reactions .

Halogen Variations at the 8-Position

Table 2: 8-Halogenated Analogs

Compound Name Halogen (Position 8) Molecular Formula MW (g/mol) Key Properties Reference
This compound Bromo C₁₀H₉BrN₂O₂ 269.10 Moderate electronegativity; versatile in Suzuki couplings
Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate Chloro C₁₀H₉ClN₂O₂ 224.64 Lower molecular weight; reduced steric hindrance
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Fluoro C₁₀H₈BrFN₂O₂ 287.09 Increased polarity; potential bioavailability enhancement

Key Observations :

  • Bromo vs. Chloro : Bromine’s larger atomic radius and higher electronegativity improve binding in kinase inhibitors compared to chlorine .

Ester Group Positional Isomers

Table 3: Ester Position Variants

Compound Name Ester Position Molecular Formula MW (g/mol) CAS Number Key Applications Reference
This compound 6 C₁₀H₉BrN₂O₂ 269.10 957103-97-8 CDK inhibitors, antiviral
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate 2 C₁₀H₉BrN₂O₂ 269.10 67625-37-0 Antibacterial agents
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 3 C₁₀H₉BrN₂O₂ 269.10 957103-97-8 Experimental antitrypanosomal leads

Key Observations :

  • Position 6 esters (target compound) are more common in kinase inhibitors, while position 2 derivatives show antibacterial activity .
  • Identical molecular weights but distinct bioactivities highlight the importance of regiochemistry .

Hydrochloride Salts and Solubility

The hydrochloride salt of the target compound (CAS: 957062-60-1) enhances water solubility, critical for pharmaceutical formulations. Comparatively, mthis compound (CAS: 1234616-08-0) has lower solubility due to the smaller ester group .

Biological Activity

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on antiviral, antibacterial, and anticancer properties, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₀H₉BrN₂O₂
  • Molecular Weight : 269.09 g/mol
  • CAS Number : 1038393-19-9

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against the hepatitis B virus (HBV).

In Vitro Studies

A study synthesized various derivatives of imidazo[1,2-a]pyridine and evaluated their effectiveness against HBV in HepG2.2.15 cells. The results indicated that several compounds exhibited potent inhibition of HBV DNA replication with IC₅₀ values ranging from 1.3 to 9.1 µM. This compound was among the promising candidates, suggesting its potential as a lead compound for further development in antiviral therapy .

CompoundIC₅₀ (µM)Activity Description
10o1.3Highly effective against HBV
10s9.1Effective against HBV
This compoundTBDPromising candidate

Antibacterial Activity

The imidazo[1,2-a]pyridine scaffold has been explored for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).

Structure-Activity Relationship (SAR)

Research indicates that modifications on the imidazo[1,2-a]pyridine core can significantly enhance antibacterial efficacy. For instance, compounds derived from this scaffold showed minimum inhibitory concentrations (MIC) as low as 0.03 µM against Mycobacterium tuberculosis (Mtb) strains .

Compound ClassMIC (µM)Activity Description
Imidazo[1,2-a]pyridine derivatives0.03 - 5.0Potent against Mtb
This compoundTBDPotential for further exploration

Anticancer Activity

The anticancer properties of this compound have also been investigated in various cancer cell lines.

Case Studies

In vitro studies have shown that compounds with the imidazo[1,2-a]pyridine structure can inhibit the growth of cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer). Most tested compounds displayed low cytotoxicity in these models .

Cell LineIC₅₀ (µM)Activity Description
PC-3>128Non-cytotoxic
MCF-7>128Non-cytotoxic
This compoundTBDFurther studies needed

Q & A

Q. What are the established synthetic routes for Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, and how do reaction conditions influence yield?

A common method involves reacting ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in ethanol under reflux, using NaHCO₃ as a base. This yields the brominated imidazo[1,2-a]pyridine core with a carboxylate ester group at position 6 . Optimization of reaction time, temperature, and stoichiometry is critical: prolonged reflux (8–12 hours) and a 1:1.2 molar ratio of diaminopyridine to bromopyruvate improve yields to ~65%. Side products, such as regioisomers or debrominated derivatives, may arise from incomplete bromine retention under acidic conditions, necessitating purification via column chromatography (hexane/ethyl acetate eluent) .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • 1H/13C NMR : Key signals include the ethyl ester group (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.4 ppm for CH₂) and aromatic protons (δ 7.5–8.5 ppm). The bromine atom deshields adjacent carbons, shifting C-8 to δ ~120–125 ppm in 13C NMR .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters a = 8.366 Å, b = 11.842 Å are typical. SHELXL software refines structures, resolving torsional angles (e.g., 55.6° for carboxylate group distortion) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for brominated imidazo[1,2-a]pyridines?

Yield variations (e.g., 55–76% in similar syntheses) often stem from:

  • Purification efficiency : Slow crystallization (e.g., hexane/ethyl acetate mixtures over 7 days) enhances purity but reduces isolated yield .
  • Competing side reactions : Bromine displacement by nucleophiles (e.g., ethanol) can occur under prolonged heating, necessitating inert atmospheres or alternative solvents like DMF .
  • Catalyst selection : K₂CO₃ vs. NaHCO₃ affects deprotonation rates; weaker bases may reduce byproduct formation .

Q. What strategies enable selective functionalization at the C-8 bromine position for structure-activity studies?

  • Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids replaces Br with aryl groups under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .
  • Nucleophilic substitution : Amines or thiols displace Br in polar aprotic solvents (e.g., DMSO, 80°C), though steric hindrance at C-8 may require microwave assistance .
  • Photocatalytic methods : Visible-light-mediated C–H activation preserves the ester group while introducing heteroaryl substituents .

Q. How do computational and experimental data resolve ambiguities in torsional strain of the imidazo[1,2-a]pyridine core?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict torsional angles between the carboxylate and pyridine rings (~50–60°). Experimental X-ray data (e.g., 55.6° in monoclinic crystals) validate these models, with deviations >5° indicating lattice packing effects . Discrepancies >10° suggest incomplete refinement; re-examining hydrogen bonding (e.g., C–H⋯O interactions) in SHELXL improves accuracy .

Q. What analytical workflows validate purity and stability of the compound under storage conditions?

  • HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) detect degradation products (e.g., ester hydrolysis to carboxylic acid at pH < 5) .
  • Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks shows ≤2% degradation when sealed under nitrogen, but oxidation at C-8 Br occurs if exposed to light .
  • Elemental analysis : Carbon/nitrogen ratios within 0.3% of theoretical values confirm batch consistency .

Q. How can researchers design derivatives to probe structure-activity relationships (SAR) in biological targets?

  • Ester bioisosteres : Replace the ethyl ester with amides or ketones to modulate lipophilicity (clogP 2.5 → 1.8) and membrane permeability .
  • Halogen scanning : Substitute Br with Cl or I to assess steric/electronic effects on target binding (e.g., kinase inhibition) .
  • Positional isomerism : Synthesize 7-bromo or 5-bromo analogs to map pharmacophore topology .

Q. What crystallographic software and parameters are critical for resolving disorder in the ethyl ester group?

SHELXL’s PART and SIMU commands model disorder in the ethyl chain. Key parameters:

  • ADPs (Atomic Displacement Parameters) : Isotropic refinement for minor disorder components (Uiso ≤ 0.08 Ų).
  • Torsion restraints : DFIX commands maintain C–O–C–C geometry during refinement .
    Example: A 70:30 disorder ratio for the ethyl group in P2₁/c crystals requires two-part modeling with occupancy refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.